molecular formula C13H20BNO4 B2775053 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester CAS No. 2377607-43-5

1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester

Cat. No.: B2775053
CAS No.: 2377607-43-5
M. Wt: 265.12
InChI Key: ILWQXHIYJUGMBL-UHFFFAOYSA-N
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Description

1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a boronic acid pinacol ester moiety, makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound, being an organoboron reagent, plays a crucial role in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron compound (like our compound) transfers from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this pathway can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic pinacol esters, like this compound, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds . In a specific application, the compound can be used in the formal anti-Markovnikov alkene hydromethylation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound can be considerably accelerated at physiological pH . Therefore, the compound’s action in biological systems or in drug delivery applications may be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Boronic Acid Pinacol Ester Group: The boronic acid pinacol ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a suitable boronic acid derivative.

    Esterification: The methoxycarbonyl group is introduced through an esterification reaction, often using methanol and a suitable acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and catalyst concentration.

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

    Coupling Products: Biaryl or vinyl-aryl compounds from Suzuki-Miyaura reactions.

    Oxidation Products: Alcohols or ketones from oxidation reactions.

    Substitution Products: Various substituted pyrrole derivatives.

Scientific Research Applications

1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicine: Investigated for its role in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.

    4-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar structure with a different substituent on the aromatic ring.

Uniqueness: 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific reactivity is required.

Properties

IUPAC Name

methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(15(10)5)11(16)17-6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWQXHIYJUGMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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